

A Comparative Analysis of 2-Tetrahydrofuroic Acid Using ^1H and ^{13}C NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of **2-Tetrahydrofuroic acid** using ^1H and ^{13}C NMR spectroscopy, offering experimental data, detailed protocols, and a comparison with isomeric and analogous compounds.

^1H and ^{13}C NMR Spectral Data of 2-Tetrahydrofuroic Acid

The structural elucidation of **2-Tetrahydrofuroic acid** is readily achieved through the analysis of its ^1H and ^{13}C NMR spectra. The chemical shifts and multiplicities of the protons and carbons provide a detailed map of the molecule's connectivity.

Table 1: ^1H NMR Spectral Data of **2-Tetrahydrofuroic Acid**

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	~4.4	dd	8.0, 5.0
H-5a	~4.0	m	
H-5b	~3.8	m	
H-3a, H-4a	~2.2	m	
H-3b, H-4b	~2.0	m	
-COOH	>10	br s	

Note: Data is typically recorded in CDCl_3 at 400 MHz. Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The carboxylic acid proton signal is often broad and may exchange with deuterium in the presence of D_2O .

Table 2: ^{13}C NMR Spectral Data of **2-Tetrahydrofuroic Acid**

Assignment	Chemical Shift (δ) in ppm
C-1 (COOH)	~179
C-2	~77
C-5	~69
C-3	~31
C-4	~25

Note: Data is typically recorded in CDCl_3 at 100 MHz. Chemical shifts are referenced to the solvent peak (CDCl_3 : $\delta = 77.16$ ppm).

Comparison with Structural Alternatives

To provide a comprehensive understanding, the NMR data of **2-Tetrahydrofuroic acid** is compared with its structural isomer, 3-Tetrahydrofuroic acid, and a six-membered ring analogue, Tetrahydropyran-2-carboxylic acid.

Table 3: Comparison of ^1H NMR Chemical Shifts (ppm)

Proton	2-Tetrahydrofuroic Acid	3-Tetrahydrofuroic Acid (Predicted)	Tetrahydropyran-2-carboxylic Acid (Predicted)
H- α to COOH	~4.4 (H-2)	~3.0 (H-3)	~4.2 (H-2)
H- α to Ether O	~4.0, ~3.8 (H-5)	~3.9, ~3.7 (H-2 & H-5)	~3.9, ~3.5 (H-6)
Other Ring Protons	~2.2, ~2.0 (H-3, H-4)	~2.1 (H-4)	~1.8 - ~1.5
-COOH	>10	>10	>10

Table 4: Comparison of ^{13}C NMR Chemical Shifts (ppm)

Carbon	2-Tetrahydrofuroic Acid	3-Tetrahydrofuroic Acid (Predicted)	Tetrahydropyran-2-carboxylic Acid (Predicted)
C=O	~179	~178	~177
C- α to COOH	~77 (C-2)	~45 (C-3)	~75 (C-2)
C- α to Ether O	~69 (C-5)	~73 (C-2), ~68 (C-5)	~68 (C-6)
Other Ring Carbons	~31 (C-3), ~25 (C-4)	~30 (C-4)	~28, ~24, ~22

The distinct chemical shifts, particularly for the carbons and protons alpha to the carboxylic acid and the ether oxygen, allow for unambiguous differentiation between these compounds.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.

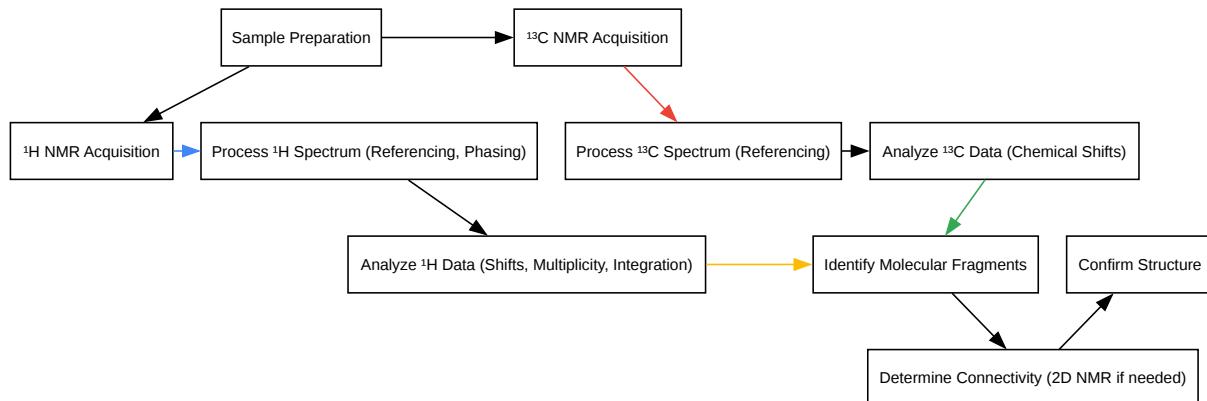
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition:

- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- ^1H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Logical Workflow for NMR Analysis

The process of analyzing NMR spectra to elucidate the structure of a compound like **2-Tetrahydrofuroic acid** follows a logical progression.



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Caption: Workflow for NMR-based structural elucidation.

This systematic approach ensures that all spectral information is utilized to accurately determine the molecular structure. The combination of ^1H and ^{13}C NMR provides complementary information that is essential for a confident structural assignment.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com